molecular formula C9H19N B13252664 1-(2-Methylpropyl)cyclopentan-1-amine

1-(2-Methylpropyl)cyclopentan-1-amine

Cat. No.: B13252664
M. Wt: 141.25 g/mol
InChI Key: QJYSLTRMLPSKJK-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cyclopentan-1-amine is a cyclopentane-derived amine featuring a branched 2-methylpropyl (isobutyl) substituent and an amine group attached to the same carbon atom. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol. Structurally, the cyclopentane ring introduces steric constraints, while the isobutyl group contributes to hydrophobicity.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-(2-methylpropyl)cyclopentan-1-amine

InChI

InChI=1S/C9H19N/c1-8(2)7-9(10)5-3-4-6-9/h8H,3-7,10H2,1-2H3

InChI Key

QJYSLTRMLPSKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 2-methylpropylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of 1-(2-Methylpropyl)cyclopentan-1-amine may involve the large-scale application of the aforementioned synthetic route. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated amines, acylated amines.

Scientific Research Applications

1-(2-Methylpropyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Methylpropyl)cyclopentan-1-amine with structurally related amines, emphasizing substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Cyclic and Branched Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical Form Key Characteristics Reference
1-(2-Methylpropyl)cyclopentan-1-amine C₉H₁₉N 141.26 Cyclopentane, Isobutyl Not reported High hydrophobicity; steric bulk -
3-(2-Fluorophenyl)cyclopentan-1-amine HCl C₁₁H₁₃FN·HCl 214.46 (calculated) Cyclopentane, 2-Fluorophenyl Hydrochloride salt Enhanced aromaticity; drug-like properties
1-(Methoxymethyl)cyclobutanamine HCl C₆H₁₄NOCl 151.45 (calculated) Cyclobutane, Methoxymethyl Hydrochloride salt Polar substituent; improved solubility
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Linear amine, Isobutyl, Methyl Liquid Low molecular weight; volatility
[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine HCl C₉H₂₀N₂·HCl 192.73 (calculated) Pyrrolidine, Isobutyl Hydrochloride salt Chiral center; bioactive potential

Key Findings:

Structural and Electronic Effects :

  • The cyclopentane backbone in the target compound provides rigidity compared to smaller rings (e.g., cyclopropane in ) or acyclic analogs (e.g., methyl(2-methylpropyl)amine in ). This influences conformational stability and binding interactions .
  • Substituent Polarity : The isobutyl group in 1-(2-Methylpropyl)cyclopentan-1-amine increases hydrophobicity relative to methoxymethyl () or fluorophenyl () derivatives. This impacts solubility and membrane permeability in biological systems.

Physicochemical Properties :

  • Molecular Weight : The target compound (141.26 g/mol) falls between low-MW amines like methyl(2-methylpropyl)amine (87.17 g/mol) and larger aromatic derivatives (e.g., 214.46 g/mol for the fluorophenyl analog). This positions it as a mid-sized building block for drug discovery .
  • Salt Formation : Hydrochloride salts (e.g., 3-(2-Fluorophenyl)cyclopentan-1-amine HCl) are common in pharmaceuticals to enhance solubility and stability, a strategy likely applicable to the target compound .

Applications and Reactivity: Pharmaceutical Intermediates: Compounds like [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine HCl () highlight the utility of branched amines in synthesizing chiral drugs. Safety Profile: While safety data for the target compound are unavailable, methyl(2-methylpropyl)amine () requires precautions for skin/eye contact, implying analogous amines may share handling requirements .

Biological Activity

1-(2-Methylpropyl)cyclopentan-1-amine is an organic compound characterized by its unique structural features, including a cyclopentane ring and an amine functional group. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of 1-(2-Methylpropyl)cyclopentan-1-amine, presenting detailed findings from scientific literature, including data tables and case studies.

Basic Information

  • Molecular Formula: C9H19N
  • Molecular Weight: 141.25 g/mol
  • IUPAC Name: 1-(2-methylpropyl)cyclopentan-1-amine
  • Canonical SMILES: CC(C)CC1(CCCC1)N

Structural Characteristics

The compound features a cyclopentane ring that contributes to its rigidity and steric properties, influencing its interactions with biological targets. The presence of the amine group allows for hydrogen bonding and electrostatic interactions, which are crucial for biological activity.

Antimicrobial Activity

Research has indicated that 1-(2-Methylpropyl)cyclopentan-1-amine exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100

These results indicate that the compound could serve as a basis for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell Line IC50 (µg/mL)
A54925
HCT11630

These findings suggest that 1-(2-Methylpropyl)cyclopentan-1-amine may interfere with cellular mechanisms critical for cancer cell survival and proliferation.

The mechanism by which 1-(2-Methylpropyl)cyclopentan-1-amine exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds with active sites on proteins, potentially altering their function. Additionally, the structural rigidity provided by the cyclopentane ring may enhance binding affinity to these targets.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of cyclopentane compounds, including 1-(2-Methylpropyl)cyclopentan-1-amine. The results confirmed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting further exploration in pharmaceutical applications .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

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